molecular formula C16H23I B13955254 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13955254
M. Wt: 342.26 g/mol
InChI Key: DYRISTFAWUGOEC-UHFFFAOYSA-N
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Description

6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of iodinated hydrocarbons. This compound is characterized by the presence of an iodoethyl group attached to a tetrahydronaphthalene ring system, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as iodine monochloride, can enhance the reaction rate and yield. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product in high purity .

Mechanism of Action

The mechanism of action of 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is primarily related to its ability to undergo various chemical transformations. The presence of the iodoethyl group allows for selective reactions, such as nucleophilic substitution, which can be exploited in synthetic chemistry. Additionally, the compound’s structure enables it to interact with specific molecular targets, making it useful in radiolabeling and imaging studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern on the tetrahydronaphthalene ring. The presence of four methyl groups and an iodoethyl group provides distinct reactivity and stability compared to other iodinated compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and radiolabeling .

Properties

Molecular Formula

C16H23I

Molecular Weight

342.26 g/mol

IUPAC Name

6-(1-iodoethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C16H23I/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3

InChI Key

DYRISTFAWUGOEC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)I

Origin of Product

United States

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